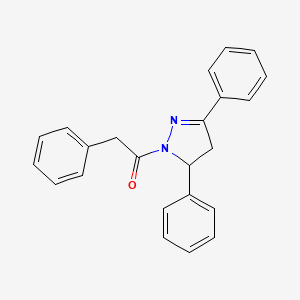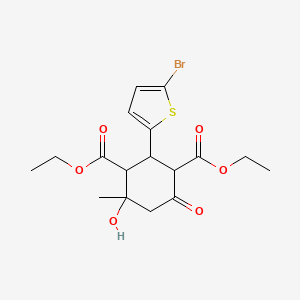
3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole
Übersicht
Beschreibung
3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPP is a pyrazoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole involves the inhibition of various signaling pathways involved in inflammation and cancer. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been found to inhibit the NF-κB pathway, which is a key mediator of inflammation. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been found to possess significant antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. It also possesses significant stability under various conditions. However, 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has some limitations, such as its low bioavailability and poor pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole. One of the potential future directions is the development of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole-based drugs for the treatment of inflammatory diseases and cancer. Another future direction is the investigation of the pharmacokinetic properties of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole and the development of novel delivery systems to enhance its bioavailability. Additionally, the study of the structure-activity relationship of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole and its derivatives can provide valuable insights into the design of more potent and selective compounds.
Conclusion:
In conclusion, 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole possesses significant anti-inflammatory, antioxidant, and anticancer properties and has several advantages for lab experiments. There are several future directions for the study of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole, including the development of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole-based drugs and the investigation of its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
1-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-23(16-18-10-4-1-5-11-18)25-22(20-14-8-3-9-15-20)17-21(24-25)19-12-6-2-7-13-19/h1-15,22H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPKUPZQOANMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4010415.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4010417.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B4010420.png)
![2-(1-(cyclohexylmethyl)-4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4010425.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4010427.png)
![N-[2-(trifluoromethyl)phenyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4010438.png)
![4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B4010444.png)
acetic acid](/img/structure/B4010448.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4010451.png)
![N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4010453.png)

![4-ethyl-2-methyl-5-[(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4010472.png)
![6-methoxy-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B4010497.png)
![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}phenylalanine](/img/structure/B4010501.png)